REACTION_SMILES
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[CH3:34][OH:35].[Cl:26][CH2:27][Cl:28].[F:21][CH:22]([CH2:23][I:24])[F:25].[I:1][c:2]1[c:3](-[c:7]2[n:8][c:9]([S:13][CH3:14])[n:10][cH:11][cH:12]2)[cH:4][n:5][nH:6]1.[K+:15].[K+:16].[O-:17][C:18]([O-:19])=[O:20].[O:29]=[CH:30][N:31]([CH3:32])[CH3:33]>>[I:1][c:2]1[c:3](-[c:7]2[n:8][c:9]([S:13][CH3:14])[n:10][cH:11][cH:12]2)[cH:4][n:5]([CH2:23][CH:22]([F:21])[F:25])[n:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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FC(F)CI
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1nccc(-c2cn[nH]c2I)n1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Type
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product
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Smiles
|
CSc1nccc(-c2cn(CC(F)F)nc2I)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |